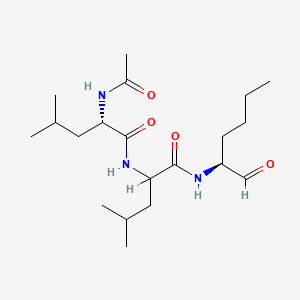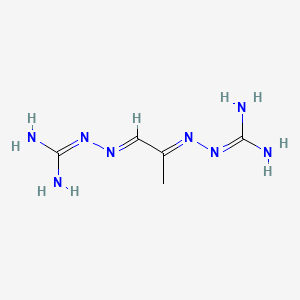
APcK110
Descripción general
Descripción
Este compuesto ha mostrado un potencial significativo en bloquear la fosforilación de AKT y STAT3, induciendo apoptosis e inhibiendo la proliferación de células de leucemia mieloide aguda . El desarrollo de APcK110 está dirigido a atacar las mutaciones en c-Kit, que desempeñan un papel crucial en la patogénesis de la leucemia mieloide aguda .
Métodos De Preparación
La síntesis de APcK110 involucra varios pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas. Las rutas sintéticas exactas y las condiciones de reacción son propiedad y no se divulgan públicamente. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que aseguran su potencia y especificidad como inhibidor de c-Kit .
Análisis De Reacciones Químicas
APcK110 se somete a varias reacciones químicas, centrándose principalmente en su interacción con c-Kit y las vías de señalización relacionadas. Se sabe que el compuesto:
Inhibe la fosforilación: This compound bloquea la fosforilación de AKT y STAT3, que son cruciales para la supervivencia y proliferación celular.
Induce apoptosis: El compuesto induce apoptosis al activar la caspasa-3 y la escisión de la poli (ADP-ribosa) polimerasa.
Inhibe la proliferación: This compound inhibe la proliferación de células de leucemia mieloide aguda de manera dependiente de la dosis.
Aplicaciones Científicas De Investigación
APcK110 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Mecanismo De Acción
APcK110 ejerce sus efectos al inhibir la actividad de c-Kit, una proteína tirosina quinasa y receptor para el factor de células madre. La unión del factor de células madre a c-Kit da como resultado la activación de las vías de señalización descendentes, incluyendo los sistemas PI3K/AKT, Ras/MAP quinasa y JAK/STAT . This compound bloquea la fosforilación de AKT y STAT3, lo que lleva a la inhibición de la supervivencia y proliferación celular . Además, el compuesto induce apoptosis al activar la caspasa-3 y la escisión de la poli (ADP-ribosa) polimerasa .
Comparación Con Compuestos Similares
APcK110 se compara con otros compuestos similares, como imatinib y dasatinib, que también son inhibidores de c-Kit. this compound ha mostrado una mayor potencia en la inhibición de la proliferación de células de leucemia mieloide aguda en comparación con estos inhibidores utilizados clínicamente . Compuestos similares incluyen:
This compound destaca por su mayor potencia y especificidad en atacar las mutaciones de c-Kit, lo que lo convierte en un candidato prometedor para su posterior desarrollo en la terapia del cáncer .
Propiedades
IUPAC Name |
6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-25-15-9-13(10-16(11-15)26-2)18-8-7-17-19(23-24-20(17)22-18)12-3-5-14(21)6-4-12/h3-11H,1-2H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMGZGMEPKFVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of APcK110?
A1: this compound functions as a potent inhibitor of the Kit tyrosine kinase, a receptor for stem cell factor (SCF) playing a critical role in hematopoiesis [, ]. [] [] By binding to Kit, this compound blocks its activation and downstream signaling cascades, including the phosphorylation of STAT3, STAT5, and Akt []. This inhibition leads to reduced proliferation and increased apoptosis in AML cells [, ].
Q2: How does this compound compare to other Kit inhibitors like imatinib and dasatinib in terms of efficacy against AML?
A2: In vitro studies have demonstrated that this compound exhibits superior potency in inhibiting the proliferation of AML cell lines compared to imatinib and dasatinib []. Notably, this compound demonstrated comparable efficacy to cytarabine, a standard chemotherapy agent used in AML treatment [].
Q3: Has this compound demonstrated efficacy in in vivo models of AML?
A3: Yes, research utilizing a xenograft mouse model of AML revealed that this compound significantly prolonged survival compared to controls []. While treatment did not completely eradicate AML cells in the bone marrow, these findings suggest its potential as an anti-AML agent.
Q4: Does the efficacy of this compound depend on the presence of KIT mutations?
A4: While this compound potently inhibits Kit, its activity might not be solely reliant on KIT mutation status. Research indicates that its efficacy could be influenced by cytokine responsiveness, such as to SCF, and the level of Kit expression on AML cells [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


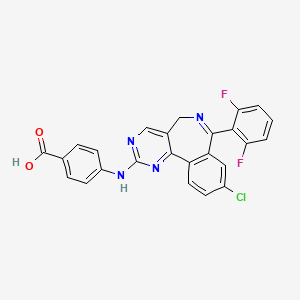
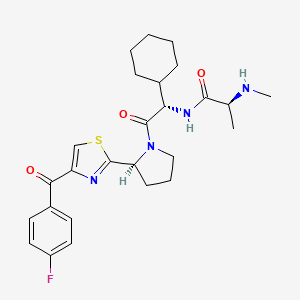
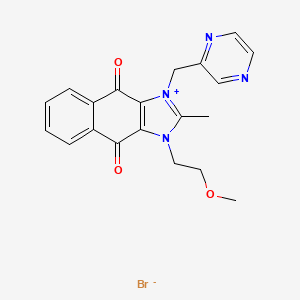
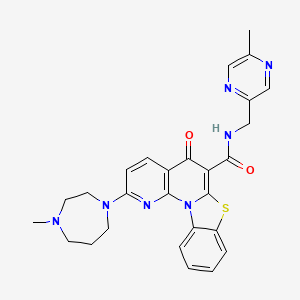
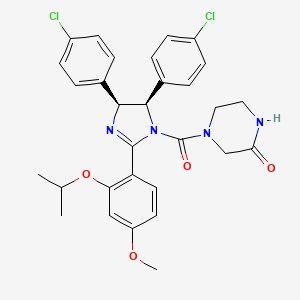
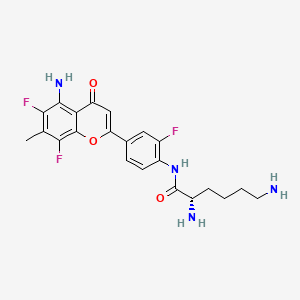
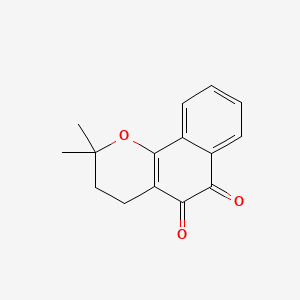
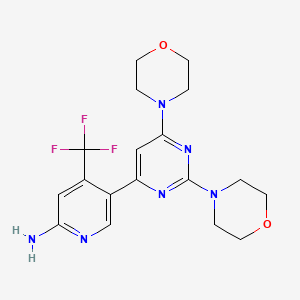
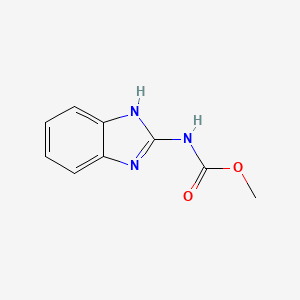
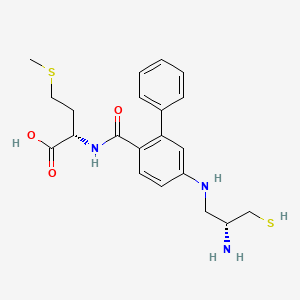
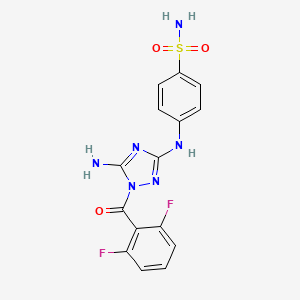
![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)
